molecular formula C13H12N2O3S2 B2399233 N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide CAS No. 921558-22-7

N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide

Cat. No. B2399233
CAS RN: 921558-22-7
M. Wt: 308.37
InChI Key: YLPRGKXCEOBKNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-oxoindoline-based compounds has been reported in the literature . The identification of the structures was performed using the analysis of IR, MS, 1H NMR, and 13C NMR .


Molecular Structure Analysis

The molecular structure of N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide was analyzed using IR, MS, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

The most important peak was the singlet at around 4.4–5.3 ppm of 1H NMR spectra which is attributable for two protons occurred of the methylene protons of N-alkylated compounds .

Scientific Research Applications

Antitumor Activity

The compound has been investigated for its potential as an antitumor agent. Researchers synthesized two series of novel derivatives : The compound has been investigated for its potential as an antitumor agent. Researchers synthesized two series of novel derivatives: (E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides and (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazides . These compounds demonstrated notable cytotoxicity against three human cancer cell lines: colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). Notably, some compounds exhibited cytotoxicity equal to or even superior to the positive control PAC-1, the first procaspase-3 activating compound .

Cell Cycle Regulation

Analysis of the compound’s effects on cell cycle and apoptosis revealed that specific derivatives (such as 4f, 4h, 4n, 4o, and 4p) accumulated cells in the S phase and induced late cellular apoptosis. Among these, compound 4o stood out as the most potent, being three- to five-fold more cytotoxic than PAC-1 in the tested cancer cell lines. These findings suggest that compound 4o could serve as a template for designing novel anticancer agents .

Apoptosis Modulation

Abnormalities in apoptosis (programmed cell death) play a crucial role in cancer development. Compounds targeting apoptotic pathways, including caspases (such as caspase-3), have been explored extensively. The compound under study activates procaspase-3, making it a potential candidate for apoptosis-based cancer therapy .

Anti-HIV-1 Activity (Indole Derivatives)

While not directly related to this specific compound, it’s worth noting that indole derivatives have diverse biological applications. For instance, indole-3-acetic acid, a plant hormone derived from tryptophan, has been studied for its pharmacological activities. Additionally, researchers have explored novel indolyl and oxochromenyl xanthenone derivatives for their anti-HIV-1 potential .

Molecular Docking Studies

Researchers have performed molecular docking studies on indole derivatives, including those related to this compound. These investigations help predict how the compound interacts with specific biological targets, providing insights into its potential mechanisms of action .

Template for Drug Design

Given its promising cytotoxicity and apoptotic effects, compound 4o could serve as a valuable template for designing novel anticancer agents. Further research and development are warranted to harness its full potential .

properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2/c1-15-11-5-4-10(7-9(11)8-12(15)16)14-20(17,18)13-3-2-6-19-13/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPRGKXCEOBKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide

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